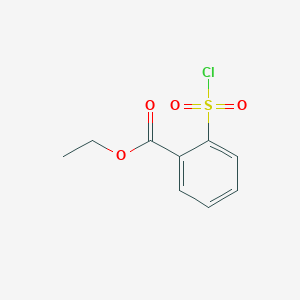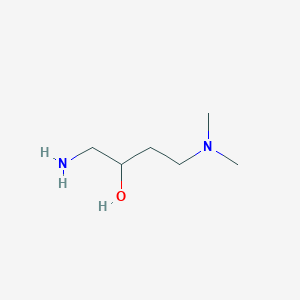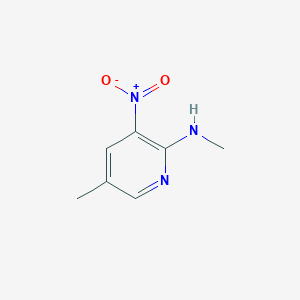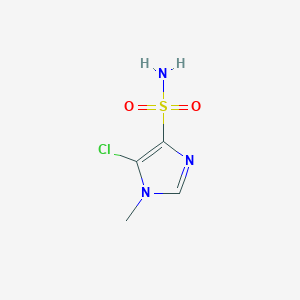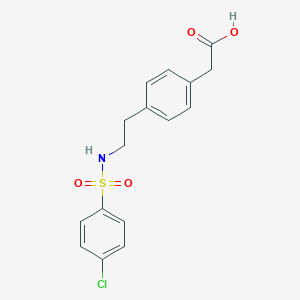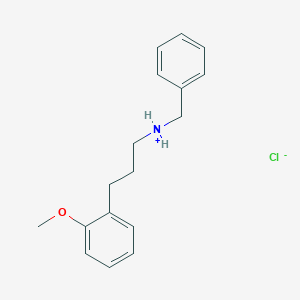
Z-グリシルグリシルアルギニン-アミド-メチルクマリン 塩酸塩
概要
説明
Z-Gly-Gly-Arg-AMC HCl, also known as ZGG-AMC, is an artificial peptide consisting of the amino acid residues Glycine (Gly), Arginine (Arg) and N-acetyl-L-methionyl-L-leucyl-L-alpha-amino-caproic acid (AMC). It is a synthetic peptide used in scientific research and the development of drugs and other therapeutics. ZGG-AMC has a wide range of applications in the field of biochemistry and physiology, and has been used in a variety of laboratory experiments to study the effects of peptide hormones, proteins and other molecules on cellular processes.
科学的研究の応用
ウロキナーゼおよび組織型プラスミノーゲンアクチベーターの蛍光測定アッセイ
Z-GGR-AMCは、ウロキナーゼおよび組織型プラスミノーゲンアクチベーターの直接蛍光測定アッセイにおける基質として使用されてきました . このアプリケーションにより、これらの酵素の活性を測定することができ、これは、線溶や細胞遊走など、さまざまな生物学的プロセスにおけるそれらの役割を理解する上で重要です。
トリプシンのアッセイ
Z-GGR-AMCは、トリプシンのアッセイにも使用されます . トリプシンは、消化において重要な役割を果たすセリンプロテアーゼであり、さまざまな疾患プロセスに関与していることが示されています。Z-GGR-AMCの使用により、トリプシン活性を正確に測定することができます。
トロンビンのアッセイ
トリプシンのアッセイに加えて、Z-GGR-AMCはトロンビンのアッセイにも使用されます . トロンビンは凝固カスケードの重要な酵素であり、その活性は血液凝固障害の研究において大きな関心を集めています。
校正済み自動血栓図(CAT)
Z-GGR-AMCは、校正済み自動血栓図(CAT)でトロンビン基質として使用されます . CATは、高凝固性および低凝固性を判定するために開発された自動試験です。この試験は、患者の凝固状態に関する貴重な情報を提供し、血栓症や血友病などの状態における治療の決定を導くことができます。
プロテアソームのトリプシン活性測定
Z-GGR-AMCは、プロテアソームのトリプシン活性を測定するためにも使用できます . プロテアソームは、タンパク質分解と呼ばれるペプチド結合を切断する化学反応により、不要になったタンパク質や損傷したタンパク質を分解するタンパク質複合体です。Z-GGR-AMCのこの用途は、細胞の恒常性を維持するために不可欠なプロテアソームの機能と調節を理解するのに役立ちます。
トロンビン生成アッセイ
Z-GGR-AMCは、市販されているトロンビン生成アッセイで使用されています . これらのアッセイは、血漿または全血中の発色基質または蛍光基質を使用して、患者サンプルで生成されたトロンビンのレベルを検出するのに役立ちます。 トロンビン生成速度を決定することは、患者が凝固または出血のリスクがあるかどうかを示すのに役立ちます .
作用機序
Target of Action
Z-Gly-Gly-Arg-AMC HCl is a fluorogenic substrate that primarily targets several proteases, including thrombin , trypsin , urokinase , and tissue-type plasminogen activator . These enzymes play crucial roles in various physiological processes, such as blood coagulation (thrombin), digestion (trypsin), and fibrinolysis (urokinase and tissue-type plasminogen activator).
Mode of Action
The compound interacts with its target enzymes by serving as a substrate . The enzymes cleave the compound, specifically at the arginine residue, resulting in the release of the fluorophore 7-amino-4-methylcoumarin (AMC) . This cleavage and subsequent release of AMC is a key interaction that allows the compound’s activity to be monitored and quantified.
Biochemical Pathways
The primary biochemical pathways affected by Z-Gly-Gly-Arg-AMC HCl are those involving the target enzymes. For instance, in the coagulation pathway , thrombin converts fibrinogen to fibrin, leading to clot formation. In the fibrinolytic pathway , urokinase and tissue-type plasminogen activator convert plasminogen to plasmin, which breaks down fibrin clots . The compound can also be used to determine the tryptic activity of proteasomes .
Pharmacokinetics
The cleavage results in the release of AMC, which can be detected due to its fluorescence .
Result of Action
The cleavage of Z-Gly-Gly-Arg-AMC HCl by its target enzymes results in the release of the fluorescent molecule AMC. The fluorescence of AMC can be quantified, providing a measure of the activity of the enzymes . This allows researchers to monitor and study the activity of these enzymes under various conditions.
Action Environment
The action of Z-Gly-Gly-Arg-AMC HCl can be influenced by various environmental factors. For instance, the activity of the target enzymes can be affected by factors such as pH, temperature, and the presence of inhibitors or activators. Moreover, the fluorescence of AMC, used to monitor the compound’s activity, can be influenced by factors such as pH and the presence of quenching or enhancing agents .
Safety and Hazards
生化学分析
Biochemical Properties
Z-Gly-Gly-Arg-AMC HCl interacts with several enzymes and proteins. It is used as a substrate for urokinase, tissue-type plasminogen activator, trypsin, and thrombin . The interactions involve the cleavage of the substrate by these enzymes, leading to the release of a fluorescent product that can be quantified .
Cellular Effects
The effects of Z-Gly-Gly-Arg-AMC HCl on cells are primarily related to its role as a substrate for various enzymes. By serving as a substrate, it allows for the measurement of the activity of these enzymes in the cell. This can provide insights into cellular processes such as proteolysis and coagulation .
Molecular Mechanism
Z-Gly-Gly-Arg-AMC HCl exerts its effects at the molecular level through its interactions with enzymes. It is cleaved by enzymes such as urokinase, tissue-type plasminogen activator, trypsin, and thrombin, resulting in the release of a fluorescent product . This fluorescence can be measured, providing a quantitative readout of enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Z-Gly-Gly-Arg-AMC HCl can be observed over time through repeated measurements of fluorescence. This allows for the monitoring of enzyme activity over time
Metabolic Pathways
Z-Gly-Gly-Arg-AMC HCl is involved in the metabolic pathways of the enzymes it serves as a substrate for, including urokinase, tissue-type plasminogen activator, trypsin, and thrombin . It is cleaved by these enzymes, leading to the release of a fluorescent product .
特性
IUPAC Name |
benzyl N-[2-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O7.ClH/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18;/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMJBLVMUDFWTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34ClN7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585114 | |
| Record name | N-[(Benzyloxy)carbonyl]glycylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102601-58-1 | |
| Record name | N-[(Benzyloxy)carbonyl]glycylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Z-Gly-Gly-Arg-AMC HCl in the modified thrombin generation assay described in the abstract?
A1: Z-Gly-Gly-Arg-AMC HCl functions as a fluorogenic substrate in the modified thrombin generation assay []. While the abstract does not explicitly detail the mechanism, it is likely that this substrate is cleaved by thrombin, a key enzyme in the coagulation cascade. This cleavage releases the AMC (7-Amino-4-methylcoumarin) moiety, which then fluoresces. The intensity of fluorescence is directly proportional to the amount of thrombin generated, allowing researchers to quantify thrombin generation in the sample.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




